![molecular formula C9H14O2 B019254 7-Methyl-1,4-dioxaspiro[4.5]dec-6-ene CAS No. 105018-99-3](/img/structure/B19254.png)
7-Methyl-1,4-dioxaspiro[4.5]dec-6-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyl-1,4-dioxaspiro[4.5]dec-6-ene is a chemical compound that has received significant attention from the scientific community due to its potential applications in various fields. This compound is commonly known as MDD and is a bicyclic compound that contains a spiro-ring and a dioxolane ring. MDD has been found to have several important properties, including anti-inflammatory, antimicrobial, and anticancer effects.
Wirkmechanismus
The mechanism of action of MDD is not fully understood. However, it is believed that MDD exerts its effects by inhibiting the activity of certain enzymes and proteins in the body. This inhibition leads to a reduction in inflammation, the growth of cancer cells, and the growth of certain microorganisms.
Biochemische Und Physiologische Effekte
MDD has been found to have several important biochemical and physiological effects. One of the most important effects of MDD is its anti-inflammatory properties. MDD has been found to reduce inflammation by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory response. MDD has also been found to have antimicrobial effects, which makes it a promising candidate for the treatment of bacterial and fungal infections. Additionally, MDD has been found to have anticancer effects, which makes it a promising candidate for the development of new cancer treatments.
Vorteile Und Einschränkungen Für Laborexperimente
MDD has several advantages and limitations for lab experiments. One of the advantages of MDD is its potent effects, which makes it a promising candidate for the development of new drugs. Additionally, MDD is relatively easy to synthesize, which makes it a convenient compound for lab experiments. However, one of the limitations of MDD is its potential toxicity. MDD has been found to have toxic effects on certain cells and tissues, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of MDD. One of the most important directions is the development of new drugs that are based on the structure of MDD. These drugs could be used to treat a variety of diseases, including inflammation, cancer, and microbial infections. Additionally, further research is needed to fully understand the mechanism of action of MDD and its potential toxic effects. This research could lead to the development of new compounds that have similar effects to MDD but with fewer toxic effects.
Synthesemethoden
The synthesis of MDD is a complex process that involves several steps. One of the most common methods for synthesizing MDD is through the reaction of 7-methoxy-1,4-dioxaspiro[4.5]dec-6-ene and iodomethane. This reaction results in the formation of MDD as the main product. Other methods for synthesizing MDD include the use of palladium-catalyzed reactions and the use of organometallic compounds.
Wissenschaftliche Forschungsanwendungen
MDD has been found to have several important scientific research applications. One of the most important applications of MDD is in the field of drug discovery. MDD has been found to have potent anti-inflammatory, antimicrobial, and anticancer effects, which makes it a promising candidate for the development of new drugs.
Eigenschaften
CAS-Nummer |
105018-99-3 |
|---|---|
Produktname |
7-Methyl-1,4-dioxaspiro[4.5]dec-6-ene |
Molekularformel |
C9H14O2 |
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
7-methyl-1,4-dioxaspiro[4.5]dec-6-ene |
InChI |
InChI=1S/C9H14O2/c1-8-3-2-4-9(7-8)10-5-6-11-9/h7H,2-6H2,1H3 |
InChI-Schlüssel |
LNSRBJBDTPPSHW-UHFFFAOYSA-N |
SMILES |
CC1=CC2(CCC1)OCCO2 |
Kanonische SMILES |
CC1=CC2(CCC1)OCCO2 |
Synonyme |
1,4-Dioxaspiro[4.5]dec-6-ene, 7-methyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



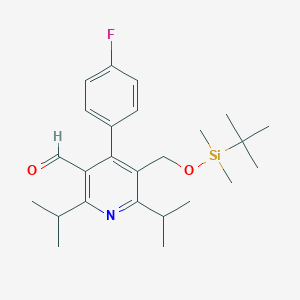
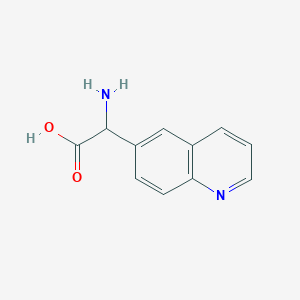
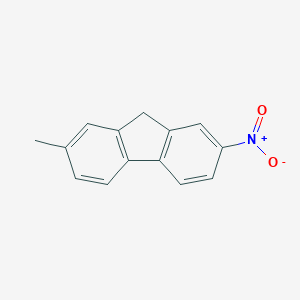
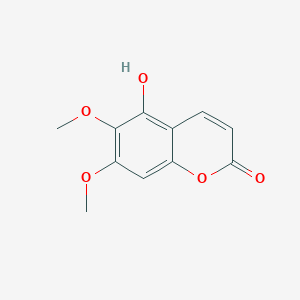
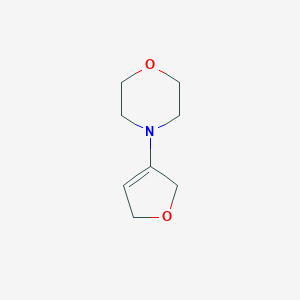
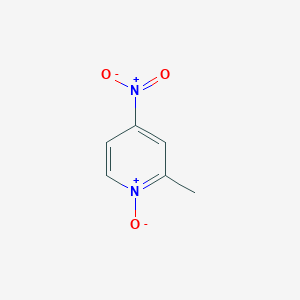
![2-[(4-Methylpiperazin-1-yl)methyl]aniline](/img/structure/B19190.png)
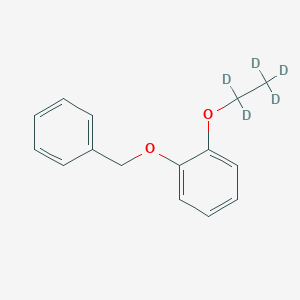
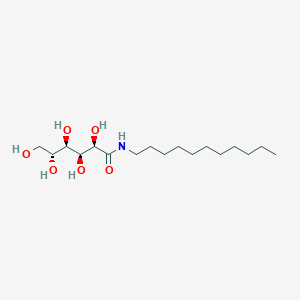
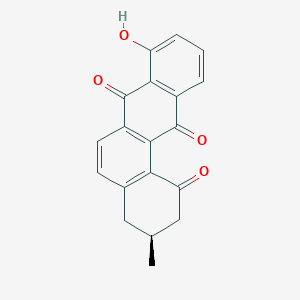
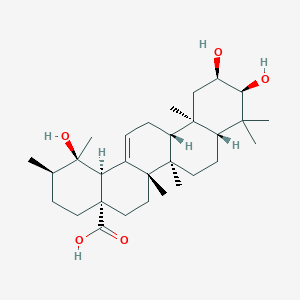
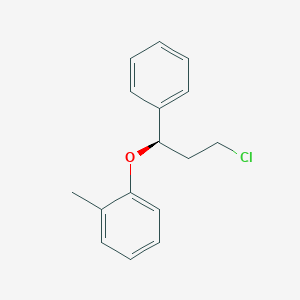
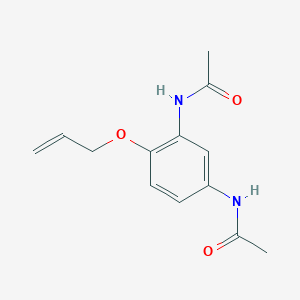
![1-[(1S)-3-Chloro-1-phenylpropoxy]-2-methylbenzene](/img/structure/B19207.png)